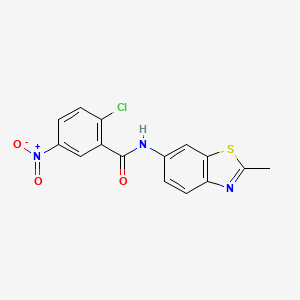

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide

Description

2-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide is a nitrobenzamide derivative featuring a 2-methyl-1,3-benzothiazole substituent at the amide nitrogen. The compound’s structural uniqueness lies in the 2-methyl-1,3-benzothiazol-6-yl group, which distinguishes it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-17-13-5-2-9(6-14(13)23-8)18-15(20)11-7-10(19(21)22)3-4-12(11)16/h2-7H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCFTIDUQRHELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Amidation: Finally, the chlorinated benzothiazole is reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Hydroxyl Derivatives: Formed by the oxidation of the compound.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is employed as a probe to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide with three classes of analogs: benzimidazoles, benzoxazoles, and substituted aryl derivatives. Key structural and functional differences are highlighted.

Heterocyclic Ring Modifications

- Benzimidazole: The 1-methyl group in 8c may sterically hinder interactions, while the 4-ethylphenyl substituent could enhance hydrophobic binding in PPARγ . Benzoxazole: The 3-fluoro-4-methoxyphenyl group in 6f introduces electron-withdrawing and donating effects, modulating electronic properties for receptor binding .

Regiochemical Considerations

Compound 8b (2-chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-6-yl]-5-nitrobenzamide) demonstrates the importance of regiochemistry: its 6-linked benzimidazole isomer was resolved via SFC and confirmed by NOESY, yielding a molecular weight of 435.2 g/mol . For the target compound, the 6-position linkage on benzothiazole may similarly affect conformational flexibility and binding orientation.

Implications for Drug Design

- The benzothiazole core in the target compound may confer distinct pharmacokinetic properties compared to benzimidazole/benzoxazole analogs, such as improved metabolic stability or tissue penetration.

- Further studies should quantify binding affinities (e.g., PPARγ or RORγ targets) and compare them with existing analogs to validate structural hypotheses.

Biological Activity

The compound 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide is a notable member of the benzothiazole family, characterized by its complex structure that includes a benzothiazole moiety, a nitro group, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide is with a molecular weight of 345.77 g/mol. The presence of chlorine and nitro substituents enhances its chemical reactivity and biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Moiety | Core structure contributing to biological activity |

| Nitro Group | Essential for antimicrobial properties |

| Chloro Substituent | Enhances interaction with biological targets |

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group at the C5 position has been shown to be crucial for its activity against pathogens such as Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 0.78 μM . The mechanism involves the modulation of intracellular mechanisms that are vital for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown promising antitumor activity in both 2D and 3D assays, suggesting that modifications in the benzothiazole structure can enhance efficacy .

The mechanism through which 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide exerts its effects involves interactions with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against M. tuberculosis (MIC = 0.78 μM) |

| Anticancer | Inhibits growth in various cancer cell lines |

| Anti-inflammatory | Potentially reduces inflammation markers |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various nitro-containing compounds and evaluated their antimicrobial efficacy. The results highlighted that the nitro group significantly enhances the antibacterial activity against M. tuberculosis, indicating that structural features play a pivotal role in biological effectiveness .

Case Study 2: Anticancer Activity Assessment

Another study presented findings on the anticancer properties of benzothiazole derivatives, including structural analogs of our compound. The results showed varying degrees of cytotoxicity across different cancer cell lines (A549, HCC827), emphasizing the need for further optimization to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide?

Answer:

Synthesis optimization requires evaluating reaction conditions (reagents, solvents, temperature) and purification methods. For example, highlights the use of thionyl chloride or oxalyl dichloride with amide catalysts (e.g., N-methylacetamide) in solvents like dichloromethane or benzene. Reaction times vary (1–12 hours), and temperature ranges (0–50°C) influence yield and purity. Key steps include:

- Reagent selection : Thionyl chloride is cost-effective but may require longer reflux times, while oxalyl dichloride offers faster activation but higher cost.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.

- Purification : Recrystallization (e.g., from methanol) or column chromatography improves purity.

Monitor progress via TLC and confirm structures using NMR and mass spectrometry .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : Critical for confirming regiochemistry and purity. For example, reports NMR chemical shifts for aromatic protons (δ 8.71–7.37 ppm) and amide NH signals (δ 8.17 ppm). NMR identifies carbonyl (163–160 ppm) and aromatic carbons.

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. notes SHELX software for refining structures, particularly hydrogen bonds (e.g., N–H⋯N in ).

- Mass Spectrometry : HRMS (e.g., ESI) validates molecular weight (e.g., m/z 357.9529 in ).

Combined, these techniques ensure structural accuracy and reproducibility .

Advanced: How can electron density ambiguities in X-ray crystallography be resolved for this benzothiazole derivative?

Answer:

Ambiguities arise from disordered solvent molecules, twinning, or weak diffraction. and recommend:

- Data Quality : Collect high-resolution data (≤1.0 Å) to improve electron density maps.

- Software Tools : Use SHELXL for iterative refinement, applying restraints for disordered regions.

- Validation : Check using tools like PLATON or CCDC’s Mercury to flag outliers (e.g., bond angles, R-factors).

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H⋯O/F in ) to validate packing.

For twinned crystals, use TWINLAW in SHELXL to deconvolute overlapping reflections .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in antimicrobial studies?

Answer:

demonstrates SAR analysis via:

- Analog Synthesis : Modify substituents (e.g., nitro, chloro, benzothiophene) and test against microbial targets.

- Biological Assays : Use minimum inhibitory concentration (MIC) assays and time-kill curves. For example, compound 86 (MIC = 2 µg/mL) showed potency against anaerobic pathogens.

- Enzyme Inhibition : Link activity to enzyme targets (e.g., PFOR inhibition in via amide conjugation).

- Computational Modeling : Dock optimized analogs into target active sites (e.g., using AutoDock Vina) to predict binding modes.

Correlate substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with activity trends .

Advanced: How should researchers address contradictory data between synthetic yields and biological assay results?

Answer:

Contradictions may stem from impurities, stereochemical variations, or assay conditions. and suggest:

- Purity Verification : Re-analyze compounds via HPLC or NMR to confirm >95% purity.

- Dose-Response Curves : Ensure assays use a wide concentration range (e.g., 0.1–100 µM) to identify false negatives.

- Counter-Screening : Test intermediates or byproducts for off-target effects.

- Crystallographic Validation : Confirm stereochemistry (e.g., using Flack parameter in ).

If yield-activity mismatch persists, re-optimize synthetic routes (e.g., switch to microwave-assisted synthesis for higher purity) .

Advanced: What computational methods support the prediction of physicochemical properties for this compound?

Answer:

- LogP Calculation : Use software like MarvinSketch or Molinspiration to estimate lipophilicity (critical for membrane permeability).

- pKa Prediction : Tools like ACD/Labs predict ionization states; the nitro group (pKa ~ -1) and benzothiazole NH (pKa ~ 8) influence solubility.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic properties (e.g., HOMO/LUMO gaps related to reactivity) .

Advanced: How can researchers mitigate decomposition during long-term storage of nitrobenzamide derivatives?

Answer:

- Storage Conditions : Use inert atmospheres (argon) and desiccants (silica gel) at -20°C. notes hygroscopic benzothiazoles require dry environments.

- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Formulation : Lyophilize with stabilizers (e.g., trehalose) for aqueous suspensions.

- Light Protection : Store in amber vials to prevent nitro group photoreduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.